molecular formula C16H18N2OS B1270029 2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83822-34-8

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1270029
CAS RN: 83822-34-8
M. Wt: 286.4 g/mol
InChI Key: REZVJXLAYIAXCQ-UHFFFAOYSA-N
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Description

The compound is a thiophene derivative, which has attracted attention due to its wide range of biological activities. Thiophene derivatives are known for their potential in drug discovery, offering various pharmacological properties. The specific compound discussed here has been synthesized and analyzed in several studies, revealing its interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of this compound involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These synthetic routes are designed to introduce various substituents, aiming to explore the compound's pharmacological activities. The detailed synthesis procedures are confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, indicating the precise structural formation of the compound and its derivatives (Amr et al., 2010).

Molecular Structure Analysis

Crystal structure studies of thiophene-3-carboxamide derivatives, including the subject compound, show that certain molecular conformations are locked by intramolecular hydrogen bonds. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets. The molecular conformation and the presence of specific functional groups contribute to the compound's biological activities (Vasu et al., 2005).

Chemical Reactions and Properties

Various chemical reactions involving the compound have been explored to synthesize a range of biologically active derivatives. These reactions include condensations with aromatic aldehydes, interactions with benzylidenemalononitriles, and reactions with acetylenic esters and ketones, producing a variety of compounds with potential pharmacological properties. The reactivity of the compound under different conditions highlights its versatility in chemical synthesis (Youssef, 2009).

Scientific Research Applications

  • Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
    • Methods of Application : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
    • Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
  • Phenoxy Acetamide and its Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities . They are considered potential therapeutic candidates .
    • Methods of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects .
    • Results : The research aims to design new pharmaceutical compounds and improve the processes by which existing pharmaceuticals are made .
  • Synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
    • Scientific Field : Organic Chemistry
    • Summary of Application : This compound is synthesized as part of research into new organic compounds .
    • Methods of Application : The synthesis involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
    • Results : The result is the creation of a new compound, which could potentially be used in further research .
  • Synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
    • Scientific Field : Organic Chemistry
    • Summary of Application : This compound is synthesized as part of research into new organic compounds .
    • Methods of Application : The synthesis involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
    • Results : The result is the creation of a new compound, which could potentially be used in further research .

Future Directions

A continuous flow microreactor system was developed for the synthesis of a related compound, N-(3-Amino-4-methylphenyl)benzamide, which is a crucial building block of many drug candidates6.


Please note that this information is based on related compounds and may not directly apply to “2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”. For accurate information, please refer to specific resources or consult a chemistry professional.


properties

IUPAC Name

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-5-4-6-11(9-10)18-16(19)14-12-7-2-3-8-13(12)20-15(14)17/h4-6,9H,2-3,7-8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZVJXLAYIAXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142061
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

83822-34-8
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83822-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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